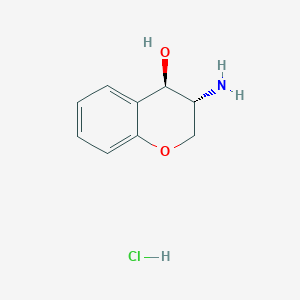

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans

CAS No.: 2413848-90-3

Cat. No.: VC6977697

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413848-90-3 |

|---|---|

| Molecular Formula | C9H12ClNO2 |

| Molecular Weight | 201.65 |

| IUPAC Name | (3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1 |

| Standard InChI Key | HCUMBNVFLOJFSA-VXNVDRBHSA-N |

| SMILES | C1C(C(C2=CC=CC=C2O1)O)N.Cl |

Introduction

Structural and Stereochemical Characteristics

The compound belongs to the chromane family, featuring a benzopyran backbone substituted with an amino group at position 3 and a hydroxyl group at position 4. Its IUPAC name, (3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol hydrochloride, reflects the trans-configuration of the amino and hydroxyl groups across the heterocyclic ring . The SMILES notation (C1C(C(C2=CC=CC=C2O1)O)N.Cl) and InChIKey (HCUMBNVFLOJFSA-VXNVDRBHSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Key structural attributes include:

-

Chirality: The 3R and 4R stereocenters dictate its three-dimensional conformation, influencing molecular interactions.

-

Hydrogen-bonding capacity: The hydroxyl and amino groups enable hydrogen bonding with biological targets, a feature shared with pharmacologically active chromanes like (R)-chroman-4-amine hydrochloride .

-

Salt form: The hydrochloride salt enhances solubility and stability, critical for formulation and storage.

Synthesis and Preparation

Enzymatic Approaches

Recent advances in biocatalysis, as demonstrated in the synthesis of (R)-tetrahydrothiophene-3-ol and (S)-NBHP, suggest that alcohol dehydrogenases (ADHs) coupled with cofactor recycling systems (e.g., glucose dehydrogenase) could enable stereoselective reduction of a prochiral ketone precursor to yield the trans-diol intermediate . This strategy avoids stoichiometric use of chiral auxiliaries, aligning with green chemistry principles.

Table 1: Comparative Synthetic Methods for Chromane Derivatives

| Compound | Method | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| (R)-3-Quinuclidinol | Biocatalytic reduction | 91 | >99.8 | |

| (R)-Chroman-4-amine HCl | Resolution of racemates | N/A | >99 | |

| Target compound | Hypothetical enzymatic route | – | – | – |

Physicochemical Properties

The compound’s hydrochloride salt form confers moderate aqueous solubility, though exact solubility data remain unreported. Its molecular weight (201.65 g/mol) and partition coefficient (predicted LogP ≈ 1.2) suggest favorable pharmacokinetic properties, including blood-brain barrier permeability—a trait exploited in neuroactive drugs .

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ | |

| Molecular Weight | 201.65 g/mol | |

| CAS No. | 2413848-90-3 | |

| SMILES | C1C(C(C2=CC=CC=C2O1)O)N.Cl |

Comparison with Structural Analogs

rac-Methyl (3R,4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate

This analog (CAS 2227770-29-6) shares the chromane core but incorporates a carboxylate ester at position 3. The ester group alters polarity and bioavailability, potentially directing it toward different therapeutic targets .

(4R)-3,4-Dihydro-2H-1-benzopyran-4-amine Hydrochloride

A stereoisomer of the target compound, this analog (CAS 730980-59-3) demonstrates the pharmacological impact of stereochemistry: its R-configuration at position 4 enhances receptor binding affinity compared to the S-enantiomer .

Research Gaps and Future Directions

-

Synthetic Optimization: Development of asymmetric catalytic methods to improve yield and stereoselectivity.

-

Biological Profiling: Screening against neurotransmitter receptors and ion channels to identify potential therapeutic applications.

-

Formulation Studies: Investigation of salt forms and prodrug strategies to enhance solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume